Product packaging for O-(2,5-difluorobenzyl)hydroxylamine(Cat. No.:)

O-(2,5-difluorobenzyl)hydroxylamine

Cat. No.: B12070909
M. Wt: 159.13 g/mol
InChI Key: ZZOCGYKARLYOFY-UHFFFAOYSA-N
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Description

O-(2,5-Difluorobenzyl)hydroxylamine (CAS 1388030-23-6) is a small molecule compound with a molecular formula of C~7~H~7~F~2~NO and a molecular weight of 159.13 g/mol . It belongs to a class of O-alkylhydroxylamines that function as rationally-designed, potent inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising therapeutic target in cancer immunotherapy, as it catalyzes the initial, rate-limiting step in the kynurenine pathway of tryptophan metabolism, contributing to the immunosuppressive microenvironment that allows tumors to evade host immune responses . This compound and its structural analogs are stable mimics of a proposed alkylperoxy transition or intermediate state in the IDO1 catalytic mechanism . The core O-benzylhydroxylamine structure is a sub-micromolar inhibitor of IDO1, and derivatization with halogen atoms, such as the 2,5-difluoro pattern on the aromatic ring, can further optimize the inhibitor's properties . With high ligand efficiency and excellent cellular activity reported for related compounds, this chemical scaffold is considered highly attractive for the biological exploration of IDO1 function and for developing antitumor therapeutic applications . The compound is offered for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO B12070909 O-(2,5-difluorobenzyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

O-[(2,5-difluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7F2NO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2

InChI Key

ZZOCGYKARLYOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CON)F

Origin of Product

United States

Reactivity and Mechanistic Understanding of O 2,5 Difluorobenzyl Hydroxylamine Transformations

Nucleophilic and Electrophilic Characteristics of the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group (-ONH2) is ambidentate, with both the oxygen and nitrogen atoms capable of acting as nucleophiles. The relative reactivity of these sites is influenced by the reaction conditions and the nature of the electrophile.

Reactions at the Oxygen Atom (O-Alkylation, O-Arylation)

The oxygen atom in O-alkylhydroxylamines can act as a nucleophile, participating in alkylation and arylation reactions.

O-Arylation: The formation of an O-aryl bond with a hydroxylamine derivative can be achieved through transition-metal-catalyzed cross-coupling reactions. A notable method involves the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with aryl halides. organic-chemistry.orgnih.gov This approach demonstrates broad substrate scope, accommodating aryl chlorides, bromides, and iodides, and offers short reaction times. organic-chemistry.orgnih.gov The use of bulky biarylphosphine ligands is critical for promoting the C-O reductive elimination under mild conditions. organic-chemistry.org The resulting O-arylated products can be subsequently hydrolyzed to furnish the free O-arylhydroxylamines. organic-chemistry.orgnih.gov

Reaction TypeReagent/CatalystProduct TypeKey Features
O-AlkylationAlcohol Mesylates, N-Boc-hydroxylamineN-Boc-O,O-dialkylhydroxylamineTwo-step process involving protection, alkylation, and deprotection. organic-chemistry.org
O-ArylationAryl Halides, Pd-catalyst, Bulky LigandO-ArylhydroxylamineUtilizes a hydroxylamine equivalent; broad substrate scope. organic-chemistry.orgnih.gov

Reactions at the Nitrogen Atom (N-Alkylation, N-Arylation)

The nitrogen atom of the hydroxylamine group is also a potent nucleophilic center, readily undergoing alkylation and arylation.

N-Alkylation: The nitrogen atom of O-alkylhydroxylamines can be alkylated using various alkylating agents. google.com For example, the reaction of hydroxylamines with alkyl halides can lead to N-alkylated products. google.com The reduction of O-phenyloximes with sodium cyanoborohydride has also been reported as a viable route to N-alkyl-O-phenylhydroxylamines. rsc.org Furthermore, iridium-catalyzed allylic substitution of unprotected hydroxylamine has been shown to produce N-(1-allyl)hydroxylamines with high chemoselectivity and regioselectivity. organic-chemistry.org

N-Arylation: Transition metal catalysis is a powerful tool for the N-arylation of hydroxylamines. Both copper- and palladium-catalyzed methods have been developed. An efficient copper-catalyzed N-arylation of hydroxylamines with aryl iodides allows for the synthesis of a broad range of N-arylhydroxylamines in good to excellent yields. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling using ligands like BippyPhos effectively couples hydroxylamines with aryl bromides, chlorides, and iodides. organic-chemistry.org In the absence of transition metals, hypervalent iodine reagents, such as trimethoxyphenyliodonium(III) acetate, can serve as efficient arylating agents for N,O-protected hydroxylamines. organic-chemistry.org

Reaction TypeReagent/CatalystProduct TypeKey Features
N-AlkylationAlkyl HalidesN-Alkyl-O-alkylhydroxylamineDirect alkylation of the nitrogen atom. google.com
N-AlkylationO-Phenyloximes, Sodium CyanoborohydrideN-Alkyl-O-phenylhydroxylamineReductive amination approach. rsc.org
N-ArylationAryl Iodides, Cu-catalystN-Aryl-O-alkylhydroxylamineBroad substrate scope for aryl partners. organic-chemistry.org
N-ArylationAryl Halides, Pd-catalyst (e.g., BippyPhos)N-Aryl-O-alkylhydroxylamineEffective for various aryl halides. organic-chemistry.org

Participation in Pericyclic and Rearrangement Reactions

The structural framework of O-alkylhydroxylamines makes them suitable substrates for certain types of pericyclic and rearrangement reactions, particularly sigmatropic rearrangements.

Sigmatropic Rearrangements in O-Alkylhydroxylamine Systems

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org The organic-chemistry.orgorganic-chemistry.org and organic-chemistry.orgorganic-chemistry.org shifts are particularly relevant to systems containing heteroatoms like nitrogen and oxygen.

organic-chemistry.orgorganic-chemistry.org Sigmatropic Rearrangements: The Claisen rearrangement is a classic example of a organic-chemistry.orgorganic-chemistry.org sigmatropic shift, typically involving an allyl vinyl ether. wikipedia.orgstereoelectronics.org An analogous process can occur in O-allylhydroxylamine systems. For instance, O-arylketoximes that possess acidic α-hydrogens are known to undergo a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement to form benzofurans. nih.gov This transformation is reminiscent of the Fischer indole (B1671886) synthesis. nih.govwikipedia.org The driving force for this type of reaction is often the formation of a stable carbonyl group in the product.

organic-chemistry.orgorganic-chemistry.org Sigmatropic Rearrangements: The organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement is an anionic sigmatropic shift that can occur in allylic ethers to produce homoallylic alcohols. libretexts.orglibretexts.org Similar organic-chemistry.orgorganic-chemistry.org rearrangements are known for sulfur and nitrogen ylides. libretexts.org In the context of O-alkylhydroxylamines, related rearrangements could potentially be induced under appropriate conditions, such as the formation of an adjacent carbanion or a related reactive intermediate.

Rearrangement TypeSubstrate ClassProduct TypeKey Features
organic-chemistry.orgorganic-chemistry.org SigmatropicO-ArylketoximesBenzofuransAnalogous to Claisen and Fischer indole synthesis. nih.govwikipedia.org
organic-chemistry.orgorganic-chemistry.org SigmatropicAllylic ethers (by analogy)Homoallylic alcohols (by analogy)Anionic rearrangement. libretexts.orglibretexts.org

Radical Chemistry and Electron Transfer Processes

The N-O bond in hydroxylamine derivatives is relatively weak and can undergo homolytic cleavage to generate nitrogen-centered radicals. These reactive intermediates can participate in a variety of bond-forming reactions.

Generation and Trapping of Nitrogen-Centered Radical Intermediates

Nitrogen-centered radicals are valuable synthetic intermediates. nih.govnih.gov They can be generated from O-alkylhydroxylamines through thermal, photochemical, or redox-mediated processes.

Generation: The generation of nitrogen-centered radicals from precursors like O-acyl oximes can be achieved via single-electron reduction. nih.gov This can be initiated by photoredox catalysis or by using reducing agents like copper(I) salts. nih.govnih.gov The resulting radical can then undergo further reactions. For example, iminyl radicals generated from O-aryloximes can participate in cyclization reactions. nih.gov

Trapping: Once generated, these nitrogen-centered radicals can be "trapped" by various substrates. They can add to unsaturated C-C bonds, leading to C-N bond formation. nih.gov A key application is in the aminative difunctionalization of alkenes, where the nitrogen-centered radical adds to the double bond, and the resulting carbon-centered radical is then trapped by another species. chemrxiv.orgethz.ch Furthermore, these radicals can abstract hydrogen atoms, a process that is fundamental to their antioxidant activity. nih.govrsc.org The ability of various nitrones to act as spin traps for nitrogen-centered radicals has been studied using electron spin resonance (ESR), demonstrating their capacity to stabilize these transient species. rsc.org

ProcessMethodIntermediateApplication
GenerationSingle-electron reduction of O-acyl oximesIminyl radical5-exo-trig cyclization. nih.gov
GenerationCopper-catalyzed oxidation of amine derivativesAminyl radicalOxidative coupling and cyclization. nih.gov
TrappingAddition to alkenesCarbon-centered radicalAminofunctionalization of alkenes. chemrxiv.orgethz.ch
TrappingSpin traps (e.g., nitrones)Stable radical adductESR detection and characterization. rsc.org

Influence of Fluoroaryl Substituents on Radical Stability and Reactivity

The introduction of fluoroaryl substituents, such as the 2,5-difluoro pattern in O-(2,5-difluorobenzyl)hydroxylamine, profoundly influences the stability and subsequent reactivity of radical intermediates formed during chemical transformations. This influence stems from a combination of electronic effects, including resonance and inductive effects, which can alter bond dissociation energies (BDEs) and the electron density distribution in the resulting radical species.

The stability of a benzyl (B1604629) radical is a critical factor in determining the reaction pathways available to O-benzylhydroxylamine derivatives. The formation of a benzyl radical occurs through the homolytic cleavage of the C-O, N-O, or C-H bonds. The ease of this cleavage is directly related to the stability of the resulting radical. Generally, factors that stabilize the radical will lower the bond dissociation energy of the bond being broken.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can destabilize a carbon-centered radical by withdrawing electron density from the radical center. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) or +R (resonance) effect, which can donate electron density to the aromatic ring and potentially stabilize an adjacent radical center. The net effect of fluorine substitution is a balance between these opposing inductive and resonance effects.

In the case of the 2,5-difluorobenzyl radical, the fluorine at the 2-position (ortho) and the 5-position (meta) will have distinct electronic influences. The ortho-fluoro substituent can exert both a strong -I effect and a +M effect. The meta-fluoro substituent primarily exerts a -I effect, as resonance effects are generally weaker at the meta position.

The stability of the radical intermediate directly impacts the reactivity of this compound in radical-mediated transformations. A more stable radical intermediate will form more readily, facilitating reactions that proceed through a radical pathway. For example, in reactions involving hydrogen atom abstraction from the benzylic position, a more stable benzyl radical will lead to a lower activation energy for the abstraction.

BondCompoundBond Dissociation Energy (kJ/mol)Reference
C₆H₅CH₂-HToluene375 ucsb.edu
C₆H₅CH₂-NH₂Benzylamine (B48309)301 ucsb.edu
CH₃-NH₂Methylamine331 ucsb.edu
HO-NH₂Hydroxylamine~280 wayne.edu
(CH₃)₂N-OHN,N-Dimethylhydroxylamine~260 wayne.edu

The reactivity of O-benzylhydroxylamines can also be understood in the context of their N-O bond cleavage. mdpi.com The N-O bond is relatively weak and can be cleaved to generate aminyl and benzyloxyl radicals. The presence of fluorine substituents on the benzyl group will influence the stability of the resulting benzyloxyl radical, thereby affecting the kinetics of N-O bond cleavage. Computational studies on the O-H bond dissociation energies of hydroxylamines have demonstrated the significant impact of substituents on radical stability. nih.govrsc.org

Applications of O 2,5 Difluorobenzyl Hydroxylamine in Advanced Organic Synthesis

As a Versatile Building Block in Chemical Synthesis

O-(2,5-Difluorobenzyl)hydroxylamine serves as a crucial starting material or intermediate in a wide array of chemical transformations. Its utility stems from the reactivity of the hydroxylamine (B1172632) moiety, which can participate in various condensation and cycloaddition reactions. The difluorobenzyl group not only imparts specific physical and chemical properties to the final products but can also influence the stereochemical outcome of reactions. This makes it an attractive component for generating libraries of compounds with diverse biological activities. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, properties that are highly sought after in medicinal chemistry.

Construction of Complex Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, given their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound has proven to be an invaluable tool in this field.

Isoxazoles, isoxazolines, and isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. These scaffolds are present in numerous biologically active molecules. This compound can be effectively utilized in the synthesis of these heterocycles.

Isoxazoles: These aromatic heterocycles can be synthesized through various methods, including the reaction of hydroxylamine derivatives with β-dicarbonyl compounds or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govorganic-chemistry.orgnih.gov this compound can serve as a precursor to the required hydroxylamine reagent.

Isoxazolines: These partially saturated heterocycles are commonly prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. ijpsm.comorganic-chemistry.org Alternatively, they can be synthesized from chalcones and hydroxylamine hydrochloride. ijpsm.com

Isoxazolidines: Fully saturated isoxazolidine (B1194047) rings are typically formed through the 1,3-dipolar cycloaddition of nitrones with alkenes. nih.govbohrium.comresearchgate.netresearchgate.net The reaction of N-substituted hydroxylamines with α,β-unsaturated ketones can also yield isoxazolidine derivatives. researchgate.net

Table 1: Synthesis of Isoxazole, Isoxazoline, and Isoxazolidine Derivatives

Heterocycle General Synthetic Method Role of Hydroxylamine Derivative
Isoxazole 1,3-Dipolar Cycloaddition Precursor to in-situ generated nitrile oxide
Isoxazoline 1,3-Dipolar Cycloaddition Precursor to in-situ generated nitrile oxide
Isoxazolidine 1,3-Dipolar Cycloaddition Precursor to nitrone

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation. This compound can act as a key precursor in cascade sequences leading to the formation of various N-heterocycles. For instance, its derivatives can undergo intramolecular cyclization reactions to generate complex polycyclic systems.

Fused heterocyclic systems, where two or more rings share a common bond, are of significant interest due to their rigid structures and potential as therapeutic agents. Research has shown that 6-5 fused heterocyclic scaffolds can exhibit broad antiparasitic potency. mdpi.com While direct examples involving this compound are not prevalent in the provided search results, its role as a building block for substituted heterocycles suggests its potential utility in the subsequent construction of fused ring systems. The functional groups introduced via this reagent can serve as handles for further annulation reactions.

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds and the difunctionalization of alkenes. Hydroxylamine derivatives have emerged as powerful reagents in these transformations. Specifically, arylsulfonyl hydroxylamines have been used for the C-C amination of benzyl (B1604629) alcohols via an aza-Hock rearrangement. researchgate.net This methodology allows for the conversion of readily available starting materials into valuable aniline (B41778) derivatives. While not a direct application of this compound itself, the principles underlying these reactions highlight the potential for developing analogous transformations using this fluorinated reagent.

Utility in Derivatization for Analytical Methodologies

Beyond its role in synthesis, O-benzylhydroxylamine derivatives, particularly the pentafluorinated analogue, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), are widely used as derivatizing agents in analytical chemistry. sigmaaldrich.comnih.govbldpharm.comnih.govnih.govresearchgate.net PFBHA reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives that can be readily analyzed by techniques such as gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), and liquid chromatography (LC) with ultraviolet detection (UVD). nih.govresearchgate.net The high sensitivity of ECD towards the polyfluorinated benzyl group allows for the detection of trace amounts of carbonyl compounds.

This derivatization technique has been applied to a variety of sample matrices, including beer and air samples, to quantify volatile carbonyl compounds. nih.govnih.gov The formation of PFBHA oximes enhances the volatility and thermal stability of the analytes, making them suitable for GC analysis. While this compound is not the standard reagent for this purpose, its structural similarity to PFBHA suggests its potential for similar applications, possibly with tailored selectivity or chromatographic properties.

Table 2: Analytical Derivatization using O-Benzylhydroxylamine Derivatives

Analytical Technique Derivatizing Agent Target Analytes Purpose of Derivatization
GC-ECD/MS O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Aldehydes, Ketones Enhance volatility and sensitivity
LC-UVD O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Aldehydes, Ketones Improve chromatographic properties and UV detection

Comparison and Potential Application as a Derivatizing Agent for Carbonyl Compounds

The primary application of O-benzylhydroxylamine derivatives in organic synthesis is not as a building block for larger molecules, but as a crucial tool for the sensitive and selective analysis of carbonyl compounds (aldehydes and ketones). Derivatization is a key step that converts the often volatile and thermally unstable carbonyls into more stable and easily detectable derivatives. This compound is poised to be an effective reagent for this purpose, sharing many characteristics with its pentafluorinated analog, PFBHA.

The reaction involves the nucleophilic attack of the hydroxylamine's nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N-O bond, resulting in an oxime ether. nih.govnih.gov The presence of the difluorobenzyl group introduces a highly electrophoric tag, making the resulting derivative extremely sensitive to electron capture detection (ECD) in gas chromatography (GC).

A comparison with other common derivatizing agents, particularly 2,4-Dinitrophenylhydrazine (DNPH), highlights the advantages of using fluorinated hydroxylamines. sigmaaldrich.com

Key Advantages over Traditional Reagents:

Stability: PFBHA derivatives are noted for their thermal stability, avoiding decomposition at the high temperatures often used in GC injectors. sigmaaldrich.com This characteristic is expected to be shared by the derivatives of this compound.

Quantitative Reaction: The reaction with PFBHA is known to be quantitative and efficient, even for challenging compounds like conjugated aliphatic aldehydes. sigmaaldrich.com

Cleanliness: The derivatization process often does not require extensive cleanup steps, streamlining sample preparation. sigmaaldrich.com

Versatility: These reagents can be used for a wide array of carbonyl compounds, from simple aldehydes like formaldehyde (B43269) to complex keto-steroids. researchgate.netsigmaaldrich.com

The table below provides a comparative overview of PFBHA (as a proxy for this compound) and the classical reagent, 2,4-DNPH.

Table 1: Comparison of Carbonyl Derivatizing Agents

Feature O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) 2,4-Dinitrophenylhydrazine (DNPH)
Reaction Forms stable oxime ethers with aldehydes and ketones. Forms hydrazones with aldehydes and ketones.
Primary Analysis Technique Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS). sigmaaldrich.comnih.gov High-Performance Liquid Chromatography (HPLC) with UV detection.
Derivative Stability High thermal stability, suitable for GC analysis. sigmaaldrich.com Derivatives can be less stable, particularly to light and heat.
Detection Sensitivity Extremely high sensitivity with GC-ECD due to the electrophoric pentafluoro group. nih.gov Good sensitivity with UV detectors.
Reaction Conditions Typically mild, often performed in aqueous or organic solvents at moderate temperatures. nih.gov Requires acidic conditions for reaction.
Interferences Fewer interferences; derivatives are easily resolved by GC. sigmaaldrich.com Analysis can be complex due to interferences from other UV-absorbing compounds.

| Sample Throughput | Can be readily automated, for example, using headspace or SPME techniques. sigmaaldrich.com | Often requires more manual sample preparation and cleanup. |

Development of Chromatographic Derivatization Protocols

The development of a chromatographic protocol using this compound would follow the well-established methods for PFBHA. These protocols are designed to ensure complete derivatization, efficient extraction, and sensitive detection. The goal is to create a robust and reproducible method for quantifying trace levels of carbonyl compounds in various matrices, such as environmental air, water, or biological samples. researchgate.netnih.gov

General Protocol Steps:

Sample Collection/Preparation: Carbonyl compounds are collected from the sample matrix. For air samples, this may involve trapping on a solid sorbent. For liquid samples like water or beer, the reaction can sometimes occur directly in the aqueous phase. nih.gov

Derivatization Reaction: The sample is mixed with a solution of the derivatizing agent (e.g., this compound hydrochloride) in a suitable solvent. The reaction conditions are optimized for maximum yield.

Extraction: The formed oxime derivatives are typically extracted from the reaction mixture into an organic solvent (e.g., toluene, hexane) suitable for chromatographic injection.

Analysis: The extract is analyzed by GC or LC. For GC, an electron capture detector (ECD) is highly effective for the fluorinated derivatives, providing excellent sensitivity. Mass spectrometry (MS) is used for definitive identification, with negative chemical ionization (NCI) mode often yielding high selectivity and sensitivity for these compounds. researchgate.netnih.gov

Research on PFBHA has identified key parameters that must be optimized for a successful derivatization protocol. These findings are directly applicable to the development of methods for this compound.

Key Optimization Parameters for Derivatization:

pH: The reaction is pH-dependent. For PFBHA, studies have shown that a slightly acidic pH (e.g., the natural pH of beer, around 4.5) is favorable. nih.gov Higher pH values can lead to significant losses in yield for certain carbonyls. nih.gov

Reaction Time: The time required to achieve maximum derivatization yield varies by the specific aldehyde or ketone. For PFBHA, aldehyde yields can peak after around 12 hours, while some ketones may require longer reaction times. nih.gov

Temperature: The reaction is often performed at a moderately elevated temperature (e.g., 60°C) to increase the reaction rate. researchgate.net

The table below summarizes typical conditions used in derivatization protocols developed for PFBHA, which would serve as a starting point for this compound.

Table 2: Typical Chromatographic Derivatization Protocol Parameters (using PFBHA as a model)

Parameter Typical Condition/Value Rationale/Reference
Technique Headspace GC-MS Reduces matrix effects and simplifies sample preparation. researchgate.net
Reaction Temperature 60°C To accelerate the rate of oxime formation. researchgate.net
Reaction Time 60 minutes - 12 hours Dependent on the reactivity of the target carbonyl compounds. researchgate.netnih.gov
pH ~4.5 Optimal for the stability and yield of many carbonyl derivatives. nih.gov
Extraction Solvent Toluene or Hexane Efficiently extracts the non-polar oxime derivatives for GC analysis.
Detection Mode GC-ECD or GC-MS (NCI) Provides high sensitivity and selectivity for fluorinated compounds. researchgate.netnih.gov

| Detection Limits | 0.01 - 1 µg/dm³ (in beer) | Demonstrates the high sensitivity achievable with this method. nih.gov |

The development of such protocols enables the precise quantification of a wide range of carbonyl compounds, which is critical in fields such as environmental monitoring, food science, and clinical diagnostics. nih.govx-mol.com The use of this compound, guided by the extensive research on its analogues, offers a promising avenue for creating highly sensitive and robust analytical methods.

Computational and Theoretical Investigations of O 2,5 Difluorobenzyl Hydroxylamine

Quantum Chemical Studies on Electronic Structure and Reactivity

From this optimized structure, a range of electronic properties can be calculated to predict reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. In O-(2,5-difluorobenzyl)hydroxylamine, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue, O-benzylhydroxylamine. This can impact its nucleophilicity and electrophilicity.

A Natural Bond Orbital (NBO) analysis would further reveal the nature of intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis provides a detailed picture of the electron density distribution and the strength of various bonds within the molecule. For instance, it can quantify the charge transfer from the benzyl (B1604629) group to the hydroxylamine (B1172632) moiety and how this is affected by the fluorine substituents.

A recent study on difluorobenzyl derivatives highlighted the stability conferred by the fluorine atoms, with one of the studied compounds, BBFB, showing a high HOMO-LUMO energy gap of 5.71 eV, suggesting significant stability. bohrium.com While not a hydroxylamine, this points to the significant electronic impact of the difluoro-substitution.

Table 1: Predicted Electronic Properties of this compound (Note: These are estimated values based on theoretical principles and data from analogous compounds. Specific values would require dedicated DFT calculations.)

PropertyPredicted Value/EffectSignificance
HOMO Energy Lowered (compared to non-fluorinated analog)Reduced electron-donating ability (nucleophilicity)
LUMO Energy Lowered (compared to non-fluorinated analog)Increased electron-accepting ability (electrophilicity)
HOMO-LUMO Gap Potentially increasedIndicates high kinetic stability
Dipole Moment IncreasedEnhanced polarity due to electronegative fluorine atoms
Mulliken Atomic Charges Negative charge accumulation on F atoms, positive on adjacent C atomsInfluences intermolecular interactions and reactive sites
NBO Analysis Strong intramolecular charge transfer interactionsReveals delocalization and stabilization effects

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. A primary application for this compound is its reaction with carbonyl compounds (aldehydes and ketones) to form oximes. This reaction is a cornerstone of its use as a derivatizing agent in analytical chemistry. researchgate.netsigmaaldrich.com

DFT calculations can be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, any intermediates, transition states, and the final products. For the reaction with a carbonyl compound, the mechanism likely proceeds via nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon. This would form a tetrahedral intermediate. Subsequent dehydration then leads to the final oxime product.

Computational modeling can elucidate several key aspects of this mechanism:

Activation Energy Barriers: By calculating the energy of the transition states, the activation energy for each step can be determined. This helps in understanding the reaction kinetics and identifying the rate-determining step. The electron-withdrawing nature of the difluorobenzyl group might influence the nucleophilicity of the hydroxylamine nitrogen, potentially affecting the activation barrier of the initial addition step.

Intermediate Stability: The energy of any intermediates, such as the tetrahedral intermediate, can be calculated to assess their stability and lifetime.

Stereo- and Regioselectivity: In cases where multiple products are possible, computational modeling can predict the most likely outcome by comparing the energies of the different reaction pathways. For example, in the formation of oximes, E/Z isomerism is possible, and the relative stability of these isomers can be computed.

A study on the reaction of hydroxylamine with carbonyl diphosphonic acid revealed an unexpected degradation pathway, highlighting the importance of detailed mechanistic investigations, even in seemingly straightforward reactions. mdpi.com

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are at the heart of computational reaction chemistry. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. nih.gov Locating this fleeting structure is crucial for understanding reaction rates.

For this compound, computational methods can be employed to predict its behavior in various potential reactions beyond simple oxime formation. For instance, its susceptibility to oxidation, reduction, or cleavage of the N-O bond could be investigated.

The process of predicting a reaction pathway typically involves:

Proposing a Plausible Mechanism: Based on chemical intuition and known reactivity patterns, a hypothetical reaction mechanism is proposed.

Locating Transition States: Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to search for the transition state structure associated with each proposed elementary step.

Frequency Calculations: Once a stationary point is located, frequency calculations are performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the desired species.

By comparing the calculated activation energies (derived from the transition state energies) for different potential pathways, chemists can predict which reactions are most likely to occur under a given set of conditions. This predictive power is invaluable in designing new synthetic routes and understanding complex reaction networks. Studies on other fluorinated compounds have successfully used these methods to understand bond dissociation energies and fluorine atom transfer reactions, providing a framework for how this compound could be similarly investigated. nu.edu.kz

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. A full structural assignment of O-(2,5-difluorobenzyl)hydroxylamine would require a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: A proton NMR spectrum would confirm the presence of all non-exchangeable protons and provide information about their chemical environment and connectivity. Key expected signals would include those for the benzylic protons (-CH₂-), the aromatic protons on the difluorophenyl ring, and the amine protons (-NH₂). The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The number of signals would confirm the molecular symmetry. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, aromatic-C-F), with the carbons directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

¹⁹F NMR: A fluorine-19 NMR spectrum is essential for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The chemical shifts and coupling constants (both F-F and F-H) would be definitive for confirming the 2,5-substitution pattern.

Despite the critical importance of this technique, specific, experimentally-derived NMR data tables detailing chemical shifts (δ) and coupling constants (J) for this compound are not available in the public domain at this time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

MS: Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.13 g/mol ). The fragmentation pattern would likely include a prominent peak corresponding to the 2,5-difluorobenzyl cation, formed by the cleavage of the C-O bond.

HRMS: High-Resolution Mass Spectrometry would provide the high-accuracy exact mass of the molecular ion. For a molecule with the formula C₇H₇F₂NO, the calculated exact mass is 159.0500 Da. Experimental confirmation of this value to within a few parts per million (ppm) would unequivocally verify the elemental composition.

While the theoretical exact mass can be calculated, a documented experimental mass spectrum or HRMS analysis detailing the observed molecular ion and fragmentation ions for this compound is not publicly accessible.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the compound from impurities and for quantitative measurement. The choice between GC and HPLC depends on the compound's volatility and thermal stability.

GC: Gas chromatography could potentially be used, likely involving a non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5). However, the polar hydroxylamine (B1172632) group might cause peak tailing and may require derivatization to improve chromatographic behavior and thermal stability. Purity would be assessed by the area percentage of the main peak.

HPLC: High-Performance Liquid Chromatography is generally more suitable for polar, non-volatile compounds like this one. A reversed-phase method using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient would be a typical starting point for analysis. Detection would likely be performed using a UV detector, monitoring at a wavelength where the benzene ring absorbs (e.g., ~254 nm). The purity is determined by comparing the area of the main peak to the total area of all observed peaks.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group.

For this compound, a crystal structure would confirm the planar structure of the benzene ring and the geometry around the benzylic carbon and the oxygen and nitrogen atoms. A search of crystallographic databases reveals no deposited crystal structure for this compound. Therefore, information regarding its solid-state architecture, such as space group, unit cell dimensions, and atomic coordinates, remains undetermined.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-(2,5-difluorobenzyl)hydroxylamine, and how can purity be ensured?

  • Methodology : A common precursor is 2,5-difluorobenzyl chloride (CAS 452-07-3), which can react with hydroxylamine under controlled alkaline conditions (e.g., NH2_2OH·HCl in aqueous NaOH). Purification typically involves recrystallization or column chromatography using silica gel. Purity verification requires 1^1H/19^19F NMR and GC-MS to confirm the absence of unreacted starting materials or side products like N-alkylated derivatives .
  • Data Note : Commercial 2,5-difluorobenzyl chloride is >97% pure (GC), but residual moisture may necessitate pre-drying with molecular sieves.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy : 1^1H NMR (δ ~4.3 ppm for CH2_2-O, δ 6.8–7.2 ppm for aromatic protons) and 19^19F NMR (δ ~-110 ppm for ortho-fluorine, ~-120 ppm for para-fluorine) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]+^+ at m/z 176.1 (calculated).
  • Elemental Analysis : Confirm C, H, N, F percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can reaction conditions for oximation involving this compound be optimized?

  • Methodology : Inspired by autocatalytic oximation of 2,5-diformylfuran (DFF), use 50 wt% aqueous hydroxylamine with trace HCl (0.10 wt%) at 30°C. Monitor reaction progress via TLC or in situ IR spectroscopy to detect carbonyl group conversion. Adjust pH to 4–5 to minimize hydrolysis of the oxime product .
  • Data Contradiction : While uses HCl, some protocols employ acetic acid; comparative kinetic studies are recommended to evaluate catalyst efficiency.

Q. What analytical techniques are suitable for detecting this compound derivatives in biological matrices?

  • Methodology : Derivatize with pentafluorobenzyl reagents (e.g., PFBHA) to enhance GC-MS sensitivity. Use solid-phase extraction (C18 columns) for sample cleanup. For quantification, calibrate with deuterated internal standards (e.g., D5_5-PFBHA) to account for matrix effects .
  • Validation : Include recovery studies (spiked samples) and limit of detection (LOD) < 1 ng/mL for trace analysis.

Q. How can researchers investigate the enzyme-inhibitory mechanisms of this compound?

  • Methodology :

  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varying inhibitor concentrations.
  • Structural Studies : Perform X-ray crystallography or cryo-EM to resolve covalent adducts formed between the hydroxylamine moiety and enzyme active sites (e.g., serine hydrolases) .
    • Challenge : Distinguish between reversible and irreversible inhibition via dialysis assays.

Q. What strategies mitigate instability of this compound during storage?

  • Methodology : Store under inert gas (Ar/N2_2) at -20°C in amber vials to prevent oxidation. Add stabilizers like BHT (0.01 wt%) or EDTA to chelate trace metal catalysts. Regularly validate stability via HPLC (retention time shifts >5% indicate degradation) .

Data Contradictions and Recommendations

  • Synthetic Yields : reports commercial availability of precursors but lacks synthesis details. Cross-validate with PubChem protocols () for reproducibility.
  • Catalyst Choice : uses HCl for oximation, while other studies (e.g., ) employ milder acids; systematic screening is advised.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.